Boc-lys(ME)2-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

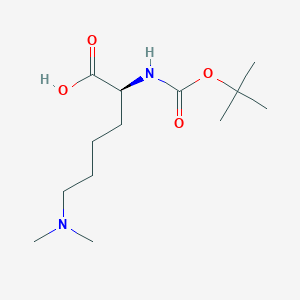

(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRFYHPDPDJSY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427025 | |

| Record name | BOC-LYS(ME)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65671-53-6 | |

| Record name | BOC-LYS(ME)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys(Me)2-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Nα-tert-butyloxycarbonyl-Nε,Nε-dimethyl-L-lysine, commonly referred to as Boc-Lys(Me)2-OH. This modified amino acid is a valuable building block in peptide synthesis, particularly for research involving post-translational modifications and the development of peptide-based therapeutics.

Chemical Properties and Structure

This compound is a derivative of the essential amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is dimethylated. This dual modification makes it a crucial reagent for the site-specific incorporation of a dimethylated lysine residue into a peptide sequence during solid-phase peptide synthesis (SPPS).

General Properties

| Property | Value |

| Chemical Name | Nα-tert-butyloxycarbonyl-Nε,Nε-dimethyl-L-lysine |

| Synonyms | Boc-L-Lys(Me)2-OH, Boc-Lys(dimethyl)-OH |

| CAS Number | 65671-53-6[1] |

| Appearance | White or off-white powder[1] |

| Purity | ≥ 97%[1] |

Structural Information

| Property | Value |

| Molecular Formula | C13H26N2O4[1] |

| Molecular Weight | 274.36 g/mol |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-6-(dimethylamino)hexanoic acid |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

| InChI | InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 |

Physicochemical Data

| Parameter | Value |

| Optical Rotation | [α]D20 = +17.0 to +21.0 ° (c=1 in methanol) |

| Storage Conditions | 0 - 8 °C[1] |

Experimental Protocols

Synthesis of this compound via Reductive Methylation

A common method for the synthesis of this compound involves the reductive methylation of Nα-Boc-L-lysine (Boc-Lys-OH).

Materials:

-

Nα-Boc-L-lysine (Boc-Lys-OH)

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve Boc-Lys-OH in methanol.

-

Add an excess of aqueous formaldehyde solution to the methanolic solution of Boc-Lys-OH.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent system (e.g., ethyl acetate and water).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

-

Characterize the final product by NMR and mass spectrometry.

Incorporation of this compound in Boc-SPPS

This compound can be incorporated into a peptide sequence using standard Boc solid-phase peptide synthesis (SPPS) protocols.

Materials:

-

This compound

-

Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

General Coupling Cycle:

-

Resin Swelling: Swell the resin in DCM.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain using a solution of TFA in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM or DMF.

-

Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU) in the presence of a base (e.g., DIEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the cycle for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Role in Signaling Pathways and Experimental Workflows

Lysine methylation is a critical post-translational modification that plays a pivotal role in the regulation of numerous cellular processes, including gene expression, DNA damage repair, and signal transduction. The methylation state of lysine residues, including dimethylation, is dynamically regulated by lysine methyltransferases ("writers") and demethylases ("erasers"). These modifications are then recognized by specific protein domains ("readers"), which translate the methylation signal into downstream cellular events.

Signaling Pathway: Regulation of Lysine Methylation

Caption: Dynamic regulation of protein lysine dimethylation by "writer," "eraser," and "reader" proteins.

Experimental Workflow: Boc-SPPS for Peptides Containing Dimethylated Lysine

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-Lys(Me)2-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH), a valuable building block in peptide synthesis and drug discovery. This document details a robust synthetic protocol based on reductive amination and outlines effective purification strategies, including column chromatography and crystallization. All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.

Synthesis of this compound via Reductive Amination

The primary route for the synthesis of this compound is the reductive amination of the ε-amino group of Nα-Boc-L-lysine (Boc-Lys-OH). This method involves the reaction of the primary amine with formaldehyde to form an imine intermediate, which is subsequently reduced in situ to the dimethylated amine.

Experimental Protocol: Reductive Dimethylation of Boc-Lys-OH

This protocol is adapted from established procedures for the reductive methylation of lysine residues.

Materials:

-

Nα-Boc-L-lysine (Boc-Lys-OH)

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Hydrochloric acid (HCl), 2N

-

Sodium hydroxide (NaOH), 2N

-

Silica gel for flash chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolution: Dissolve Nα-Boc-L-lysine (1.0 eq) in methanol (10 mL per gram of Boc-Lys-OH).

-

Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde solution (37%, 3.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1).

-

Work-up:

-

Carefully acidify the reaction mixture to pH ~2 with 2N HCl to quench any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Re-dissolve the residue in a minimal amount of deionized water and adjust the pH to ~7 with 2N NaOH.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which is often an oil. Purify the crude product by silica gel flash column chromatography.

Reaction Scheme

Caption: Reductive amination of Boc-Lys-OH.

Purification Methods for this compound

The purification of this compound is crucial to remove unreacted starting materials, reagents, and by-products. The two primary methods are flash column chromatography and crystallization.

Flash Column Chromatography

Flash chromatography is a rapid and effective method for purifying the often-oily crude product.[1]

Experimental Protocol: Silica Gel Flash Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica in the initial elution solvent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane |

| Typical Yield | 60-80% |

| Purity (by HPLC) | >95% |

Crystallization

For some Boc-protected amino acids that are obtained as oils, crystallization can be induced to yield a solid product, which enhances purity and stability.[2]

Experimental Protocol: Crystallization from an Oily Product

-

Solvent Removal: Ensure all residual solvents are removed from the purified oil under high vacuum.

-

Seed Crystal Addition: Add a small seed crystal of pure this compound (if available) to the oil.

-

Solidification: Allow the mixture to stand at room temperature for 12-24 hours until solidification occurs.

-

Slurrying: Add a non-polar solvent in which the product has low solubility (e.g., hexanes or diethyl ether) and stir to form a slurry.

-

Filtration and Washing: Filter the solid product, wash with a small amount of the cold slurrying solvent, and dry under vacuum.

| Parameter | Value |

| Crystallization Solvents | Hexanes, Diethyl Ether |

| Expected Form | White to off-white solid |

| Purity Improvement | Can increase purity to >98% |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis and Work-up Workflow

Caption: Workflow for the synthesis of crude this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the Boc group (~1.4 ppm), lysine backbone protons, and the N,N-dimethyl group (singlet, ~2.2-2.8 ppm). |

| ¹³C NMR | Resonances for the Boc carbonyl, lysine carbons, and the N,N-dimethyl carbons. |

| Mass Spec (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of this compound (C₁₃H₂₆N₂O₄, MW: 274.36). |

This guide provides a comprehensive framework for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and scale requirements.

References

A Technical Guide to Nα-Boc-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-Nε,Nε-dimethyl-L-lysine, a crucial building block in contemporary peptide synthesis and epigenetic research. This document details its chemical properties, supplier information, and a thorough protocol for its primary application in Solid-Phase Peptide Synthesis (SPPS).

Core Compound Information

Nα-Boc-Nε,Nε-dimethyl-L-lysine, denoted as Boc-Lys(Me)2-OH, is a derivative of the amino acid L-lysine. It features a tert-butoxycarbonyl (Boc) protecting group on its alpha-amino group (Nα) and two methyl groups on the epsilon-amino group (Nε) of its side chain. This specific modification makes it an invaluable reagent for the synthesis of peptides containing dimethylated lysine residues.

The primary application of this compound is in the synthesis of peptides, particularly those that mimic post-translationally modified proteins, such as histone tails.[1][2][3] The incorporation of dimethylated lysine into peptide sequences allows researchers to investigate the roles of these modifications in various biological processes, including gene regulation and protein-protein interactions.[4]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 65671-53-6 | [5] |

| Molecular Formula | C13H26N2O4 | [5] |

| Molecular Weight | 274.36 g/mol | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in organic solvents like DMF and DCM | |

| Storage | Recommended storage at 2-8°C |

Supplier Information

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes prominent suppliers and their typical offerings.

| Supplier | Product Name | Purity/Grade |

| Sigma-Aldrich (Novabiochem®) | This compound | For peptide synthesis |

| Chem-Impex | Nα-Boc-Nε-dimethyl-L-lysine | ≥ 97% |

| Thermo Scientific Chemicals | N(alpha)-Boc-N(epsilon),N(epsilon)-dimethyl-L-lysine | 97% |

| Bachem | This compound | |

| Aapptec | Fmoc-Lys(Boc,Me)-OH (related compound) | |

| Advanced ChemTech | Fmoc-Lys(Me,Boc)-OH (related compound) |

Note: While some suppliers are listed with related Fmoc-protected versions, they are also likely sources for the Boc-protected compound. Direct inquiry is recommended.

Experimental Protocols: Boc-Solid-Phase Peptide Synthesis (SPPS)

The primary experimental application of this compound is its incorporation into a growing peptide chain using Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized, multi-step protocol for this process.

Principle of Boc-SPPS

Boc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Nα-amino group of each incoming amino acid is protected by an acid-labile Boc group. A cycle of deprotection (to free the N-terminus) and coupling (to add the next amino acid) is repeated until the desired sequence is assembled.[6]

Workflow Diagram

Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodology

This protocol is a general guideline. Specific conditions such as reaction times and reagent equivalents may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials and Reagents:

-

Appropriate solid-phase resin (e.g., Merrifield or PAM resin)[7]

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)[6]

-

N,N-Diisopropylethylamine (DIEA)[8]

-

Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

-

Scavengers for cleavage (e.g., anisole, p-cresol)

-

Hydrofluoric acid (HF) or other strong acid for cleavage[4]

-

Diethyl ether (for precipitation)

-

Acetonitrile and water (for HPLC)

Procedure:

-

Resin Preparation and First Amino Acid Coupling:

-

Synthesis Cycle (Repeated for each amino acid): a. Boc Deprotection:

- Wash the resin with DCM.

- Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[7][8]

- Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and byproducts.[8] b. Neutralization:

- Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 5-10% DIEA in DMF (e.g., 2 x 2 minutes).[8] This step generates the free amine necessary for the next coupling reaction.

- Wash the resin with DMF to remove excess DIEA.[8] c. Amino Acid Coupling:

- In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound, 3 equivalents) with a coupling reagent (e.g., HBTU, 3 eq.) and an activating agent (e.g., HOBt, 3 eq.) in the presence of DIEA (6 eq.) in DMF for 2-5 minutes.[8]

- Add the activated amino acid solution to the neutralized resin.

- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[8] d. Washing:

- Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[8] e. Monitoring (Optional):

- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates the presence of unreacted free amines, suggesting the coupling should be repeated.[8]

-

Final Cleavage and Deprotection:

-

Once the peptide sequence is fully assembled, wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.[8]

-

Carefully transfer the dried resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive amino acid side chains during cleavage.[8]

-

Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes most side-chain protecting groups.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers.[8]

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8]

-

Application in Epigenetic Research

The synthesis of peptides containing dimethylated lysine is particularly relevant to the field of epigenetics. Histone proteins, which package DNA in the nucleus, are subject to a variety of post-translational modifications, including the methylation of lysine residues on their N-terminal tails.[3][4] These modifications act as a "code" that is read by other proteins to regulate gene expression.

By using this compound in SPPS, researchers can synthesize specific histone tail peptides that are dimethylated at precise positions.[1] These synthetic peptides are critical tools for:

-

Biochemical Assays: Serving as substrates for enzymes that add or remove methyl groups (writers and erasers).

-

Binding Studies: Identifying and characterizing proteins that recognize and bind to dimethylated lysine (readers).

-

Antibody Production: Generating specific antibodies that can detect dimethylated lysine in biological samples.

The availability of building blocks like this compound has been instrumental in advancing our understanding of the complex regulatory networks governed by histone modifications.

Logical Relationships in Peptide Synthesis

The process of peptide synthesis, whether using Boc or Fmoc chemistry, is governed by the principle of orthogonal protection. This ensures that the temporary Nα-protecting group can be removed without affecting the permanent protecting groups on the amino acid side chains or the linker attaching the peptide to the resin.

Caption: Orthogonal protection scheme in Boc-SPPS.

References

- 1. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Histones: At the Crossroads of Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

The Indispensable Role of Boc Protecting Groups in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone, particularly in the robust and historically significant Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core principles of Boc protection, its chemical mechanisms, and detailed experimental protocols, offering a vital resource for professionals in peptide research and drug development.

Core Principles of Boc Protection in Peptide Synthesis

The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[1][2] This prevents the highly reactive amine from engaging in undesired side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence is assembled.[2] The Boc group's utility is defined by its unique chemical properties: it is stable under neutral and basic conditions but is readily cleaved by moderate acids, a characteristic that forms the foundation of the Boc-SPPS strategy.[3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based protecting groups for the side chains of trifunctional amino acids.[3] This graduated acid lability allows for the selective deprotection of the Nα-Boc group at each cycle of the synthesis without prematurely removing the side-chain protecting groups.[3]

Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4] The base deprotonates the α-amino group, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of the (Boc)₂O anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process, most commonly using trifluoroacetic acid (TFA).[4] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which is unstable and readily decarboxylates to release the free α-amino group and carbon dioxide.[4]

A critical consideration during deprotection is the reactive nature of the tert-butyl cation, which can lead to the alkylation of sensitive amino acid residues such as tryptophan and methionine.[5] To prevent these side reactions, scavengers like dithiothreitol (DTE) are often added to the deprotection solution to trap the carbocations.[5][6]

Quantitative Data in Boc-Based Peptide Synthesis

The efficiency of Boc protection and deprotection, as well as the overall yield and purity of the final peptide, are influenced by various factors including the peptide sequence, reaction conditions, and the choice of reagents. The following tables summarize key quantitative data related to Boc-SPPS.

Table 1: Quantitative Yield of Boc Protection of Amino Acids

| Amino Acid | Protection Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Various | (Boc)₂O | DMAP | Acetonitrile | 4-24 h | 85-95 | [7] |

| Aliphatic | (Boc)₂O | TEA | Dichloromethane | 2-8 h | >90 | [7] |

| General | (Boc)₂O / DMAP | - | - | 1-20 h | Quantitative | [7] |

| Ethylenediamine | (Boc)₂O | - | - | - | Quantitative | [8] |

Table 2: Comparison of Boc Deprotection Conditions and Efficiency

| Deprotection Reagent | Concentration | Reaction Time | Purity of Crude Peptides | Notes | Reference |

| TFA/CH₂Cl₂ | 55% | 30 min | Average 9% higher than 100% TFA | Reduced omission of the second amino acid residue. | [9] |

| TFA | 100% | 5 min | Lower purity | Insufficient resin swelling can lead to incomplete Boc removal. | [9] |

Table 3: Comparative Yield and Purity in Boc vs. Fmoc SPPS for Difficult Sequences

| Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Notes | Reference |

| Boc-SPPS | Hydrophobic Peptides | Often higher than Fmoc | - | Acidic deprotection protonates the N-terminus, reducing aggregation. | [4] |

| Fmoc-SPPS | Hydrophobic Peptides | - | - | Neutral peptide backbone can facilitate aggregation. | [4] |

| Boc-SPPS | Glucagon (29 residues) | 75 | - | Purified to homogeneity in one step. | [10] |

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis of peptides using the Boc strategy. The following sections provide step-by-step methodologies for key stages of Boc-SPPS.

Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in the chosen solvent system.

-

Add the base (NaOH or TEA) and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[3]

Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition to a peptide chain on a solid support.

Materials:

-

Peptide-resin (e.g., Merrifield resin)

-

Deprotection solution: 50% TFA in DCM

-

Washing solvents: DCM, Isopropanol (IPA)

-

Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

-

Boc-protected amino acid (3 equivalents)

-

Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.[3]

-

Deprotection: Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain. Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[3][6]

-

Washing: Wash the resin with DCM (3x) and IPA (2x).[6]

-

Neutralization: Treat the resin with the neutralization solution (10% DIEA in DCM) for 2 minutes and drain. Repeat the neutralization step.[11]

-

Coupling: Dissolve the Boc-protected amino acid and coupling reagents in DMF. Add the solution to the neutralized resin and agitate for 1-2 hours. Monitor the reaction using the Kaiser test.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).[1]

Protocol for HF Cleavage of Peptides from Merrifield Resin

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups using hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and trained personnel.

Materials:

-

Peptide-resin

-

Scavengers (e.g., anisole, p-cresol)

-

Anhydrous hydrogen fluoride (HF)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add the appropriate scavenger mixture.

-

Cool the reaction vessel in a dry ice/methanol bath.

-

Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.[11]

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.[11]

-

Filter and collect the crude peptide.

Visualization of Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and decision-making in peptide synthesis.

Boc-SPPS Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chempep.com [chempep.com]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. benchchem.com [benchchem.com]

Navigating the Solubility of Boc-Lys(Me)2-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Nα-Boc-Nε,Nε-dimethyl-L-lysine, commonly referred to as Boc-Lys(Me)2-OH, in frequently utilized organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the fields of peptide synthesis, drug discovery, and medicinal chemistry, where this protected amino acid is a valuable building block.

Introduction to this compound

This compound is a derivative of the amino acid L-lysine, featuring a tert-butoxycarbonyl (Boc) protecting group on its alpha-amino group and two methyl groups on the epsilon-amino group. This specific modification enhances its utility in synthetic applications by preventing unwanted side reactions at the primary amine while introducing a permanently methylated site. Understanding its solubility is paramount for efficient reaction setup, purification, and handling.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-6-(dimethylamino)hexanoic acid[1] |

| Synonyms | Boc-L-Lys(Me)2-OH, Nα-Boc-Nε,Nε-dimethyl-L-lysine |

| CAS Number | 65671-53-6[1] |

| Molecular Formula | C13H26N2O4[1] |

| Molecular Weight | 274.36 g/mol [1] |

| Appearance | White or off-white powder |

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from the general behavior of Boc-protected amino acids.[2] The presence of the nonpolar Boc group and the hydrocarbon sidechain, combined with the polar carboxylic acid and the tertiary amine, results in solubility across a range of polar aprotic and some polar protic solvents. The following table provides an expected qualitative solubility profile to guide solvent selection for experimental work.

| Solvent | Abbreviation | Polarity | Expected Qualitative Solubility | Rationale & Remarks |

| Dichloromethane | DCM | Nonpolar | Soluble | Commonly used for Boc-protected amino acids.[2] |

| Dimethylformamide | DMF | Polar Aprotic | Highly Soluble | A standard solvent in peptide synthesis, known to dissolve most protected amino acids.[2] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Highly Soluble | Similar to DMF, often used for its strong solvating properties in peptide synthesis.[2] |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | Highly Soluble | A very strong solvent, often used for compounds that are difficult to dissolve.[2] Gentle warming may be applied. |

| Tetrahydrofuran | THF | Polar Aprotic | Moderately Soluble | Expected to be a reasonably good solvent. |

| Acetonitrile | ACN | Polar Aprotic | Sparingly to Moderately Soluble | May require sonication or gentle warming to achieve higher concentrations. |

| Methanol | MeOH | Polar Protic | Moderately Soluble | The polar protic nature may interact favorably with the carboxylic acid and tertiary amine. |

| Ethanol | EtOH | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but potentially slightly lower solubility due to decreased polarity. |

| Ethyl Acetate | EtOAc | Moderately Polar | Sparingly Soluble | The ester functionality may offer some solubilizing capability. |

| Water | H2O | Polar Protic | Sparingly Soluble | The large nonpolar Boc group and hydrocarbon chain will limit aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the equilibrium saturation method followed by gravimetric analysis. This is a robust and widely applicable method for determining the solubility of a solid compound.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Continuous gentle agitation is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette.

-

Immediately filter the collected supernatant through a chemically resistant syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, place the vial in a drying oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent sample taken.

-

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflow for determining solubility and the logical relationships influencing the solubility of this compound.

References

Spectroscopic and Synthetic Insights into Boc-L-lys(Me)₂-OH: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the spectroscopic data and synthetic protocols for Nα-tert-Butoxycarbonyl-Nε,Nε-dimethyl-L-lysine (Boc-L-lys(Me)₂-OH), a key building block in peptide synthesis and epigenetic research.

This document compiles available data on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of Boc-L-lys(Me)₂-OH, alongside detailed experimental procedures for its synthesis and analysis. The information presented is crucial for the accurate identification, characterization, and application of this modified amino acid in complex synthetic endeavors.

Spectroscopic Data

Precise spectroscopic data is paramount for the verification of molecular structure and purity. The following tables summarize the key NMR and mass spectrometry data for Boc-L-lys(Me)₂-OH.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Boc-L-lys(Me)₂-OH

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | ||||

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| Data not available in search results |

Table 2: Mass Spectrometry (MS) Data for Boc-L-lys(Me)₂-OH

| Technique | Ionization Mode | Calculated m/z | Observed m/z | Assignment |

| Mass Spec | Data not available in search results |

Note: Specific chemical shifts and mass-to-charge ratios are highly dependent on the solvent and instrumentation used. The data presented here should be considered as a reference.

Experimental Protocols

A comprehensive understanding of the experimental conditions is essential for the replication of synthetic procedures and analytical measurements.

Synthesis of Nα-tert-Butoxycarbonyl-Nε,Nε-dimethyl-L-lysine

The synthesis of Boc-L-lys(Me)₂-OH is commonly achieved through the reductive amination of Nα-Boc-L-lysine. This method involves the reaction of the primary amine on the lysine side chain with an excess of formaldehyde in the presence of a reducing agent.

Materials:

-

Nα-Boc-L-lysine

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Methanol or other suitable solvent

-

Hydrochloric acid (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve Nα-Boc-L-lysine in methanol.

-

Add formaldehyde to the solution and stir.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding hydrochloric acid to adjust the pH to ~2.

-

Concentrate the solution under reduced pressure to remove the methanol.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Boc-L-lys(Me)₂-OH.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of Boc-L-lys(Me)₂-OH.

Caption: Synthesis and analysis workflow for Boc-L-lys(Me)₂-OH.

An In-depth Technical Guide to Methylated Lysine Derivatives in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histone proteins play a pivotal role in modulating chromatin structure and gene expression. Among these, the methylation of lysine residues stands out as a highly versatile and dynamic modification, acting as a central hub in the epigenetic signaling network. This in-depth technical guide provides a comprehensive overview of methylated lysine derivatives, their functional implications, the enzymatic machinery governing their deposition and removal, and their significance in health and disease. Furthermore, this guide details key experimental protocols for the study of lysine methylation and presents quantitative data to illustrate the impact of these modifications, aiming to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate this complex field.

The Landscape of Lysine Methylation

Lysine residues within histone tails and non-histone proteins can be mono-, di-, or trimethylated on the ε-amino group, a reaction catalyzed by a class of enzymes known as lysine methyltransferases (KMTs).[1] This seemingly subtle modification dramatically alters the chemical properties of the lysine side chain, creating docking sites for specific "reader" proteins that, in turn, recruit effector complexes to modulate chromatin architecture and function. The removal of these methyl marks is facilitated by lysine demethylases (KDMs), ensuring a dynamic and reversible regulatory system.[2]

The functional outcome of lysine methylation is context-dependent, relying on the specific lysine residue that is modified and its degree of methylation. For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters, whereas trimethylation of H3K9 (H3K9me3) and H3K27 (H3K27me3) is predominantly associated with transcriptional repression and the formation of heterochromatin.[3][4] Beyond histones, a growing body of evidence reveals the widespread methylation of non-histone proteins, such as the tumor suppressor p53, highlighting the pervasive role of this modification in regulating diverse cellular processes.[5]

The Enzymatic Machinery: Writers and Erasers of Lysine Methylation

The dynamic state of lysine methylation is tightly controlled by the opposing actions of KMTs and KDMs.

Lysine Methyltransferases (KMTs): The majority of known KMTs belong to the SET domain-containing family of enzymes, named after the conserved Su(var)3-9, Enhancer-of-zeste, and Trithorax proteins.[6] These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the target lysine residue.[6]

Lysine Demethylases (KDMs): KDMs are classified into two main families based on their catalytic mechanism. The lysine-specific demethylase (LSD) family, including LSD1 (also known as KDM1A), are flavin adenine dinucleotide (FAD)-dependent amine oxidases that remove methyl groups from mono- and dimethylated lysines.[2] The Jumonji C (JmjC) domain-containing family of KDMs are Fe(II) and α-ketoglutarate-dependent oxygenases that can demethylate mono-, di-, and trimethylated lysines.[2]

The aberrant activity of both KMTs and KDMs has been implicated in a multitude of diseases, most notably cancer, making them attractive targets for therapeutic intervention.[7]

Data Presentation: Quantitative Insights into Lysine Methylation

To provide a quantitative perspective on the impact of lysine methylation, the following tables summarize key data from the literature.

Table 1: Inhibitory Activity of EZH2 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | EZH2 Status | IC50 (nM) |

| GSK126 | HEC-50B | High EZH2 | 1.0 ± 0.2 |

| GSK126 | Ishikawa | High EZH2 | 0.9 ± 0.6 |

| GSK126 | HEC-265 | Low EZH2 | 10.4 ± 0.6 |

| EPZ005687 | HEC-151 | Low EZH2 | 23.5 ± 7.6 |

| EPZ-6438 (Tazemetostat) | WSU-DLCL2 | Y646F mutant | 9 |

Data sourced from studies on the efficacy of EZH2 inhibitors in endometrial and lymphoma cancer cell lines.[8][9]

Table 2: Correlation of Histone Methylation Marks with Gene Expression Changes in Arabidopsis thaliana under Cold Stress

| Histone Mark | Time Point | Correlation with Gene Expression Change (log2 fold change) |

| H3K4me3 | 3 hours | Weak positive correlation |

| H3K27me3 | 3 hours | Weak negative correlation |

| H3K4me3 | 3 days | Weak positive correlation |

| H3K27me3 | 3 days | Weak negative correlation |

This table illustrates the nuanced relationship between changes in histone methylation and gene expression, where a direct and strong correlation is not always observed.[1][10]

Experimental Protocols

A thorough understanding of lysine methylation necessitates robust experimental methodologies. This section provides detailed protocols for three key techniques used to study this post-translational modification.

Chromatin Immunoprecipitation (ChIP) for Histone Methylation Analysis

ChIP is a powerful technique to investigate the in vivo association of specific proteins, including modified histones, with particular genomic regions.

a. Cell Cross-linking and Lysis:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and pellet by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate on ice to release the nuclei.

-

Pellet the nuclei and resuspend in nuclear lysis buffer.

b. Chromatin Fragmentation:

-

Sonicate the nuclear lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions must be empirically determined for each cell type and sonicator.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

c. Immunoprecipitation:

-

Dilute the chromatin with ChIP dilution buffer.

-

Pre-clear the chromatin with protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an antibody specific for the methylated lysine of interest (e.g., anti-H3K4me3) or a negative control IgG overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

d. Elution and Reversal of Cross-links:

-

Elute the chromatin from the beads using elution buffer.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

e. DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction.

-

Analyze the immunoprecipitated DNA by qPCR using primers for specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11][12][13]

Western Blotting for Detection of Methylated Histones

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including methylated histones, in a complex mixture.

a. Histone Extraction (Acid Extraction Method):

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

-

Centrifuge to pellet the debris and collect the supernatant containing the histones.

-

Neutralize the acid with 2 M NaOH.

-

Determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load 15-30 µg of histone extract per well on a 15% polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a 0.2 µm PVDF membrane.

c. Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the methylated histone of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

For a loading control, the membrane can be stripped and re-probed with an antibody against a total histone (e.g., anti-Histone H3).[4][9][14][15][16][17][18]

Mass Spectrometry-Based Proteomic Analysis of Lysine Methylation

Mass spectrometry (MS) offers a powerful and unbiased approach for the identification and quantification of lysine methylation sites on a proteome-wide scale.

a. Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using an appropriate protease, such as trypsin.

b. Enrichment of Methylated Peptides (Immunoaffinity Purification):

-

Incubate the peptide mixture with pan-specific anti-mono/di/trimethyl-lysine antibodies coupled to magnetic beads overnight at 4°C.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched methylated peptides from the beads.

c. LC-MS/MS Analysis:

-

Separate the enriched peptides by reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

d. Data Analysis:

-

Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify the peptide sequences and the sites of methylation from the MS/MS spectra.

-

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the relative abundance of methylation sites between different experimental conditions.[4][19][20][21][22][23][24]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of methylated lysine derivatives.

Conclusion and Future Directions

The study of methylated lysine derivatives has unveiled a sophisticated layer of epigenetic control that is integral to a vast array of biological processes. From the well-established roles of histone methylation in gene regulation to the emerging significance of non-histone protein methylation, it is clear that this dynamic modification is a critical regulator of cellular function. The dysregulation of lysine methylation pathways is increasingly recognized as a key driver of human diseases, particularly cancer, opening new avenues for therapeutic intervention.

The continued development of sensitive and high-throughput experimental techniques, such as advanced mass spectrometry and single-cell ChIP-seq, will undoubtedly provide deeper insights into the complexity of the "lysine methylome." A major challenge and future direction will be to unravel the intricate crosstalk between lysine methylation and other post-translational modifications, and to understand how these combinatorial codes are interpreted by the cell to orchestrate specific downstream responses. Furthermore, the development of highly specific and potent small molecule inhibitors and activators of KMTs and KDMs holds immense promise for precision medicine. As our understanding of the fundamental roles of methylated lysine derivatives continues to expand, so too will our ability to harness this knowledge for the diagnosis and treatment of a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H3K27me3-H3K4me1 transition at bivalent promoters instructs lineage specification in development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS Histone Modification Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 5. portlandpress.com [portlandpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Characterizing crosstalk in epigenetic signaling to understand disease physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Cold stress induces rapid gene-specific changes in the levels of H3K4me3 and H3K27me3 in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. epicypher.com [epicypher.com]

- 14. bosterbio.com [bosterbio.com]

- 15. The regulation of p53 by phosphorylation: a model for how distinct signals integrate into the p53 pathway - Figure F1 | Aging [aging-us.com]

- 16. researchgate.net [researchgate.net]

- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 19. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Workflow for Ultra-rapid Analysis of Histone Post-translational Modifications with Direct-injection Mass Spectrometry [bio-protocol.org]

- 21. Histone Methyltransferase Screening, Methyltransferase Screening | CD BioSciences [epigenhub.com]

- 22. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]

- 23. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analytical Techniques for Histone PTMs - Creative Proteomics [creative-proteomics.com]

Navigating the Stability of Boc-Lys(Me)2-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-tert-Butoxycarbonyl-Nε,Nε-dimethyl-L-lysine (Boc-Lys(Me)2-OH). Aimed at professionals in research and drug development, this document synthesizes critical information on the chemical stability, potential degradation pathways, and analytical methodologies for this specialized amino acid derivative.

Core Stability Profile and Storage

This compound, like many Boc-protected amino acids, exhibits a defined stability profile primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. The Nε,Nε-dimethylated lysine side chain is generally stable under typical handling conditions.

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity of this compound. The following conditions are recommended to minimize degradation and ensure long-term viability.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C | Minimizes thermal degradation and potential side reactions. Colder temperatures are generally preferred for long-term storage. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, reducing the risk of oxidative degradation and hydrolysis. |

| Light | Amber vial or dark container | Protects the compound from potential photodegradation. |

| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the Boc group and maintains the solid-state integrity of the compound. |

General Chemical Stability

The stability of this compound is highly dependent on the chemical environment. Understanding its reactivity is crucial for its application in peptide synthesis and other research areas.

| Condition | Stability | Primary Degradation Pathway |

| Acidic (e.g., TFA, HCl) | Labile | Cleavage of the Nα-Boc protecting group. |

| Basic (e.g., Piperidine, NaOH) | Stable | The Boc group is resistant to basic conditions. |

| Oxidative (e.g., H2O2) | Potentially Labile | Oxidation of the Nε,Nε-dimethylamino group. |

| Reductive (e.g., H2, Pd/C) | Stable | The Boc group and dimethylamino group are generally stable to catalytic hydrogenation. |

| Elevated Temperature | Labile | Thermal decomposition of the Boc group.[1] |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the Nα-Boc group and, to a lesser extent, the Nε,Nε-dimethylamino side chain.

Acid-Catalyzed Deprotection

The most significant degradation pathway is the acid-catalyzed cleavage of the Boc group, which proceeds via the formation of a stable tert-butyl cation. This is a well-established mechanism for Boc-protected amines.

Oxidative Degradation

The tertiary amine of the dimethyl-lysine side chain can be susceptible to oxidation, potentially leading to the formation of an N-oxide or demethylation. This pathway is more likely under harsh oxidative conditions.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to N-terminal Boc Protection in SPPS

For researchers, scientists, and drug development professionals, the synthesis of peptides is a fundamental tool for advancing scientific discovery. Solid-Phase Peptide Synthesis (SPPS) stands as the dominant methodology, and within this technique, the choice of protecting group strategy is paramount. This technical guide delves into the core principles and practical applications of N-terminal tert-butyloxycarbonyl (Boc) protection, a foundational strategy in SPPS. We will explore its mechanism, advantages, and detailed protocols, providing a comprehensive resource for practitioners in the field.

The primary role of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This prevents the amino group from engaging in undesirable side reactions during the formation of peptide bonds, thereby ensuring the correct sequence of amino acids is assembled.[1] The Boc group is characterized by its stability under basic and nucleophilic conditions, yet its lability under acidic conditions allows for its selective removal without affecting other protecting groups, a concept central to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1][2]

The Boc-SPPS Cycle: A Stepwise Approach

Boc-SPPS is a cyclical process involving three key steps for each amino acid addition: deprotection, neutralization, and coupling.

-

Deprotection: The acid-labile N-terminal Boc group of the resin-bound peptide is removed, typically with a moderately strong acid like trifluoroacetic acid (TFA).[2][3]

-

Neutralization: The resulting ammonium salt is neutralized to the free amine, making it nucleophilic for the subsequent coupling reaction.[4][5]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (HF).[7][8]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the Boc-SPPS strategy.

| Parameter | Boc Strategy | Fmoc Strategy | Reference(s) |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [9] |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) | [9] |

| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based | [9] |

| Final Cleavage Reagent | Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Trifluoroacetic Acid (TFA) | [9] |

| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | [9] |

| Typical Yield per Step | >99% (can be affected by aggregation) | >99% | [9] |

| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable | [9] |

| Key Advantage | Repetitive acidic treatments protonate the N-terminus, disrupting intermolecular hydrogen bonding and reducing aggregation, which is advantageous for hydrophobic peptides. | Milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications. Avoids the use of highly corrosive HF. | [9][10] |

| Key Disadvantage | Requires the use of hazardous reagents like HF and specialized equipment for handling. | The neutral peptide backbone after deprotection can facilitate aggregation. Piperidine can cause side reactions like diketopiperazine and aspartimide formation. | [3][11] |

Table 1: Comparison of Boc and Fmoc SPPS Strategies.

| Reagent/Condition | Deprotection Time | Purity of Crude Peptide | Notes | Reference(s) |

| 55% TFA/DCM | 30 min | On average 9% higher | Better resin swelling leads to more complete Boc removal and fewer omission sequences. | [12] |

| 100% TFA | 5 min | Lower | Insufficient resin swelling can lead to incomplete Boc removal, resulting in the omission of the subsequent amino acid residue. | [12] |

Table 2: Comparison of TFA Deprotection Conditions in Boc-SPPS.

| Coupling Reagent/Method | Typical Coupling Time | Coupling Efficiency | Notes | Reference(s) |

| DCC/HOBt | 1-2 hours | High, but can be lower for sterically hindered amino acids | A cost-effective and widely used method. The byproduct, dicyclohexylurea (DCU), is soluble in TFA and removed during deprotection. | [1][13] |

| HBTU/HATU | 10-60 min | Very high, even for difficult couplings | Aminium salts are highly reactive and suppress racemization. Often used in in situ neutralization protocols. | [1][14] |

| In situ Neutralization | 10 min | Significantly increased for "difficult" sequences | Combines neutralization and coupling, reducing cycle time and minimizing aggregation by shortening the exposure of the free amine. | [15] |

Table 3: Comparison of Common Coupling Reagents and Methods in Boc-SPPS.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Alanine

This protocol describes the general procedure for the protection of an amino acid with a Boc group.

Materials:

-

L-Alanine

-

Dioxane

-

Water

-

Sodium Hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

-

Extract the product into ethyl acetate (3 times).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield Boc-L-Alanine.

Protocol 2: Standard Boc Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a resin-bound peptide.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times) to remove excess TFA.

-

Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

-

Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.

Protocol 3: In Situ Neutralization and Coupling in Boc-SPPS

This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for difficult sequences.[15]

Materials:

-

TFA salt of the peptide-resin

-

Boc-protected amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU or HATU, 3-5 equivalents)

-

Diisopropylethylamine (DIEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

Procedure:

-

Following the TFA deprotection and DCM washes as described in Protocol 2 (steps 1-6), proceed directly to the coupling step without a separate neutralization wash.

-

In a separate vessel, dissolve the Boc-protected amino acid and the coupling reagent in DMF or NMP.

-

Add DIEA to the solution to both neutralize the incoming amino acid and the TFA salt on the resin.

-

Add the activated amino acid solution to the peptide-resin.

-

Agitate the mixture for 1-2 hours. Monitor the reaction completion using a suitable test (e.g., Kaiser test).

-

Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Protocol 4: HF Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups using hydrogen fluoride. Caution: HF is an extremely hazardous chemical and requires specialized equipment and safety precautions.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers to the reaction vessel. A common mixture is HF/anisole (9:1 v/v).[16]

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

-

Remove the HF by evaporation under a vacuum.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Wash the peptide precipitate with cold diethyl ether multiple times.

-

Dry the crude peptide under vacuum.

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding the logical flow of processes in peptide synthesis.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Comparison of standard and in situ neutralization workflows in Boc-SPPS.

Conclusion

The N-terminal Boc protection strategy remains a powerful and relevant tool in the peptide chemist's arsenal. While the Fmoc strategy has gained widespread adoption due to its milder conditions and amenability to automation, Boc-SPPS offers distinct advantages, particularly for the synthesis of long and hydrophobic peptides prone to aggregation.[6][10] The acidic deprotection conditions in Boc chemistry help to disrupt secondary structures, improving reaction kinetics.[10] A thorough understanding of the principles, protocols, and potential side reactions associated with Boc-SPPS, as detailed in this guide, is essential for researchers to make informed decisions and successfully synthesize their target peptides. The choice between Boc and Fmoc strategies should be guided by the specific characteristics of the peptide sequence and the synthetic goals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

- 15. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chempep.com [chempep.com]

An In-Depth Technical Guide to Boc-Lys(Me)2-OH for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug discovery, post-translational modifications (PTMs) of amino acids play a pivotal role in modulating the structure, function, and biological activity of peptides and proteins. Among these modifications, the methylation of lysine residues has garnered significant attention due to its critical role in various cellular processes, including gene expression, signal transduction, and protein-protein interactions. The incorporation of methylated lysine analogs into synthetic peptides is therefore a crucial technique for studying these biological phenomena and for developing novel peptide-based therapeutics.

This technical guide provides a comprehensive overview of Nα-Boc-Nε,Nε-dimethyl-L-lysine, commonly referred to as Boc-Lys(Me)2-OH. This building block is instrumental for the site-specific incorporation of a dimethylated lysine residue into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). This document will detail its chemical and physical properties, provide in-depth experimental protocols for its use, and illustrate its relevance in a key signaling pathway.

Core Data and Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆N₂O₄ | [1] |

| Molecular Weight | 274.36 g/mol | [2] |

| Appearance | White or off-white powder | [1] |

| Purity | ≥ 97% | [1] |

| Optical Rotation | [α]D20 = 21.4 ± 2° (c=1 in MeOH) | [1] |

| Melting Point | Not available | |

| 1H NMR Data | Not available in searched literature. | |

| 13C NMR Data | Not available in searched literature. |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires careful optimization of coupling and deprotection steps, particularly given the potential for steric hindrance from the dimethylated epsilon-amino group. The following protocols provide a detailed methodology for the use of this compound in manual Boc-based solid-phase peptide synthesis (SPPS).

Experimental Workflow for SPPS using this compound

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Resin Preparation and Swelling

-

Place the desired amount of Boc-compatible resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Add dichloromethane (DCM) to swell the resin for 30 minutes.

-

Drain the DCM.

Boc Deprotection (Standard Cycle)

-